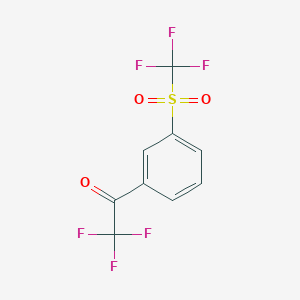

![molecular formula C10H6ClF3N2O B2861288 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide CAS No. 24522-41-6](/img/structure/B2861288.png)

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

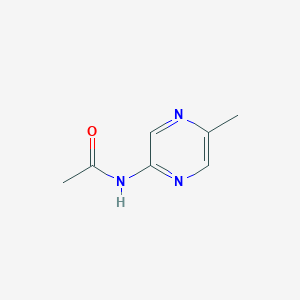

“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide” is a chemical compound. The name suggests that it contains a cyanoacetamide group (a functional group containing a nitrile and an amide) attached to a phenyl ring which is substituted with a chloro and a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide” would consist of a phenyl ring substituted with a chloro and a trifluoromethyl group, and a cyanoacetamide group attached to the phenyl ring .Chemical Reactions Analysis

The chemical reactions of “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide” would depend on the specific conditions and reagents used. Generally, the cyanoacetamide group can participate in various reactions such as condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide” would depend on its specific structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity and stability .Aplicaciones Científicas De Investigación

- Application : Researchers have explored the synthesis of novel pharmaceutical agents by incorporating the trifluoromethyl group from this compound into drug candidates. It can serve as a building block for designing new drugs with improved pharmacokinetic properties .

- Application : Scientists employ this isocyanate in the synthesis of functional materials, including polymers, catalysts, and liquid crystals. Its trifluoromethyl group imparts desirable characteristics to these materials .

- Application : Researchers investigate the use of this compound in designing novel agrochemicals and pesticides. The trifluoromethyl moiety may enhance the efficacy of these compounds against pests and pathogens .

- Application : This isocyanate participates in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones, which have potential as bioactive molecules. These derivatives find use in medicinal chemistry and as synthetic intermediates .

- Application : Researchers utilize this compound as an intermediate to access various pharmaceuticals and related molecules. Its reactivity allows for efficient construction of complex structures .

- Application : This isocyanate serves as a versatile reagent for introducing the trifluoromethyl group onto aromatic rings. Researchers explore its use in modifying existing molecules or designing new ones with tailored properties .

Medicinal Chemistry and Drug Development

Materials Science and Organic Synthesis

Agrochemicals and Pesticides

Organic Synthesis and Thiooxazolidinone Derivatives

Pharmaceutical Intermediates

Functionalization of Aromatic Rings

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide is the p300 histone acetyltransferase (HAT) . This enzyme is a transcriptional co-activator involved in cell cycle control, differentiation, and apoptosis . Mutations in p300 are associated with various human diseases, including cancers .

Mode of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide, also known as CTPB, is an amide derivative that selectively activates p300 HAT activity . CTPB directly binds to p300 , enhancing its HAT activity in a concentration-dependent manner . This interaction results in the gradual increase in the acetylation of histones H3 and H4 .

Biochemical Pathways

The activation of p300 HAT by CTPB affects the acetylation of histones, a key process in the regulation of gene expression . This can influence various biochemical pathways, leading to changes in cell cycle control, differentiation, and apoptosis .

Pharmacokinetics

It’s known that the compound is soluble in ethanol, dmso, and dimethyl formamide . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The activation of p300 HAT by N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide can lead to changes in gene expression, influencing cellular processes such as cell cycle control, differentiation, and apoptosis . In particular, it has been shown to have analgesic effects, relieving pain in a mouse model .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide. For instance, the compound’s solubility in various solvents suggests that its action could be influenced by the cellular environment . Furthermore, the compound’s efficacy may be affected by factors such as concentration and the presence of other molecules in the environment .

Propiedades

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O/c11-8-2-1-6(16-9(17)3-4-15)5-7(8)10(12,13)14/h1-2,5H,3H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSCREVIYGDSSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CC#N)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide](/img/structure/B2861205.png)

![1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2861208.png)

![2-(3-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2861219.png)

![2-Benzyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2861226.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861227.png)